molecular formula C13H15ClN2O2 B2845744 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide CAS No. 1825575-50-5

2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide

Cat. No.: B2845744
CAS No.: 1825575-50-5
M. Wt: 266.73
InChI Key: UVBDDFVQEVRQTJ-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is an organic compound characterized by the presence of a chlorophenyl group, a cyanoethyl group, and a hydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and ethyl cyanoacetate.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 3-chlorobenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine to form 3-chlorophenyl-2-cyanoacrylate.

    Michael Addition: The next step is a Michael addition reaction where 3-chlorophenyl-2-cyanoacrylate reacts with 2-hydroxybutanamide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-oxobutanamide.

    Reduction: 2-(3-aminophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide.

    Substitution: 2-(3-methoxyphenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide.

Scientific Research Applications

2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide
  • 2-(3-bromophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide
  • 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-3-13(18,12(17)16-9(2)8-15)10-5-4-6-11(14)7-10/h4-7,9,18H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBDDFVQEVRQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)(C(=O)NC(C)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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